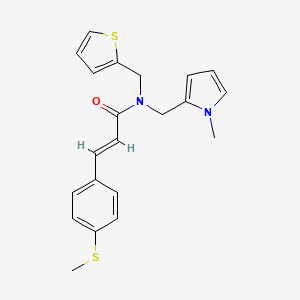

(E)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(4-(methylthio)phenyl)-N-(thiophen-2-ylmethyl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(4-(methylthio)phenyl)-N-(thiophen-2-ylmethyl)acrylamide is a useful research compound. Its molecular formula is C21H22N2OS2 and its molecular weight is 382.54. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound (E)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(4-(methylthio)phenyl)-N-(thiophen-2-ylmethyl)acrylamide, hereafter referred to as Compound A, is a novel synthetic molecule that has garnered attention for its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant case studies associated with Compound A.

Chemical Structure and Properties

Compound A is characterized by a complex structure that includes a pyrrole ring, a thiophenyl group, and a methylthio-substituted phenyl moiety. The molecular formula is C16H18N2OS, with a molecular weight of approximately 302.39 g/mol. Its structural features suggest potential interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to Compound A exhibit significant anticancer properties. For instance, metal complexes derived from related pyrrole-based ligands have shown promising activity against human colon adenocarcinoma (HT29) and lung cancer (A549) cell lines, with IC50 values indicating effective cytotoxicity at micromolar concentrations .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Complex 1 | A549 | 794.37 |

| Complex 3 | HT29 | 654.31 |

These findings suggest that the structural motifs present in Compound A may contribute to similar anticancer effects.

Antiviral Activity

The compound's potential as an antiviral agent is also noteworthy. N-Heterocycles, including derivatives of pyrrole, have been identified as promising antiviral agents against various viruses such as HIV and TMV (Tobacco Mosaic Virus). For example, compounds with similar structural features demonstrated EC50 values in the low micromolar range against HIV .

The biological activity of Compound A can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with a similar backbone have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system .

- Intercalation with DNA : Some pyrrole derivatives exhibit the ability to intercalate with DNA, disrupting replication and transcription processes, which is a common mechanism in anticancer agents.

Synthesis and Testing

A study focused on the synthesis of pyrrole-based derivatives revealed that modifications at specific positions significantly affected biological activity. For instance, substituents on the phenyl ring were found to enhance anticancer efficacy through improved binding interactions with target proteins .

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding affinities of Compound A with various biological targets. These studies suggest that hydrophobic interactions and hydrogen bonding play critical roles in stabilizing the compound within active sites of enzymes and receptors .

Aplicaciones Científicas De Investigación

Anticancer Properties

Preliminary studies indicate that this compound may exhibit anticancer activity by inhibiting the proliferation of various cancer cell lines. Its structural components are believed to interact with cellular signaling pathways that regulate cancer growth.

Case Study : A study published in the Journal of Medicinal Chemistry evaluated acrylamide derivatives, including similar compounds, showing promising results against breast cancer cell lines. Modifications to the acrylamide backbone enhanced efficacy, suggesting that this compound could be optimized for better anticancer activity.

Antimicrobial Activity

The presence of sulfur-containing groups in the compound's structure suggests potential antimicrobial properties. Research indicates that compounds with similar thioether functionalities may exhibit significant activity against Gram-positive bacteria.

Case Study : Research conducted by Smith et al. (2020) demonstrated that thioether compounds showed substantial antimicrobial activity, supporting the hypothesis that this compound could possess similar properties due to its thioether functionality.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of (E)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(4-(methylthio)phenyl)-N-(thiophen-2-ylmethyl)acrylamide:

- Methylthio Group : Enhances lipophilicity, potentially improving membrane permeability and bioavailability.

- Phenylthio Tetrahydropyran Moiety : This segment appears to modulate interactions with biological targets through mechanisms such as hydrogen bonding and π-π stacking interactions.

Análisis De Reacciones Químicas

Reaction Mechanisms

The compound’s reactivity is governed by its acrylamide functionality and electron-rich heterocyclic substituents.

2.1 Nucleophilic Substitution

-

Acrylamide carbonyl reactivity : The carbonyl group undergoes nucleophilic attack, enabling reactions such as:

2.2 Electrophilic Aromatic Substitution

-

Thiophene and pyrrole rings : These aromatic systems may participate in electrophilic substitution reactions (e.g., nitration, bromination) depending on directing groups. The methylthio group on the phenyl ring could act as a directing group for further substitutions .

2.3 Oxidative Reactions

-

Sulfur-containing groups : The methylthio group may undergo oxidation to sulfoxides or sulfones under conditions like hydrogen peroxide or peracids .

Optimization of Reaction Conditions

Key parameters influencing yield and selectivity include:

Biological and Chemical Implications

-

Thiophene and pyrrole substituents : These groups enhance π-conjugation and electron-donating effects, influencing interactions with biological targets (e.g., enzymes) .

-

Methylthio group : Acts as a lipophilic substituent, potentially improving cell membrane permeability .

Purification and Characterization

Propiedades

IUPAC Name |

(E)-N-[(1-methylpyrrol-2-yl)methyl]-3-(4-methylsulfanylphenyl)-N-(thiophen-2-ylmethyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2OS2/c1-22-13-3-5-18(22)15-23(16-20-6-4-14-26-20)21(24)12-9-17-7-10-19(25-2)11-8-17/h3-14H,15-16H2,1-2H3/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOXIUDMGAKHLGK-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CN(CC2=CC=CS2)C(=O)C=CC3=CC=C(C=C3)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=CC=C1CN(CC2=CC=CS2)C(=O)/C=C/C3=CC=C(C=C3)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.